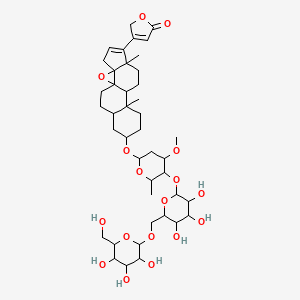

Dehydroadynerigenin beta-neritrioside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dehydroadynerigenin beta-neritrioside is a naturally occurring compound known for its significant biological activities. It has been studied for its anti-inflammatory and anticancer properties. This compound acts as an antioxidant, scavenging free radicals, lowering the levels of reactive oxygen species, and inhibiting lipid peroxidation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of dehydroadynerigenin beta-neritrioside typically involves the extraction from natural sources, such as the herbs of Nerium oleander. The compound can be isolated using various chromatographic techniques, including high-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC).

Industrial Production Methods: The use of solvents like methanol, ethanol, and pyridine is common in the extraction process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can also be reduced under specific conditions to yield reduced forms.

Substitution: Substitution reactions involving this compound can occur, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, while reduction results in reduced forms of the compound .

Aplicaciones Científicas De Investigación

Dehydroadynerigenin beta-neritrioside has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in various analytical techniques.

Biology: The compound is studied for its antioxidant properties and its ability to scavenge free radicals.

Medicine: Research has shown its potential in anticancer therapies due to its ability to inhibit tumor growth and enhance the efficacy of chemotherapeutic agents.

Industry: It is used in the development of pharmaceuticals and nutraceuticals

Mecanismo De Acción

Dehydroadynerigenin beta-neritrioside exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby reducing oxidative stress and lowering the levels of reactive oxygen species. This compound also inhibits lipid peroxidation, which helps in protecting cellular membranes from oxidative damage. Additionally, it has been shown to inhibit tumor growth in animal models and increase the efficacy of chemotherapeutic agents .

Comparación Con Compuestos Similares

Adynerigenin: Another compound with similar antioxidant properties.

Neritrioside: Shares structural similarities and biological activities.

Beta-sitosterol: Known for its anti-inflammatory and anticancer properties.

Uniqueness: Dehydroadynerigenin beta-neritrioside is unique due to its potent antioxidant activity and its ability to inhibit lipid peroxidation. Its dual role in scavenging free radicals and enhancing the efficacy of chemotherapeutic agents sets it apart from other similar compounds .

Actividad Biológica

Dehydroadynerigenin beta-neritrioside (CAS No. 143212-60-6) is a naturally occurring compound that has garnered attention for its diverse biological activities, particularly in the fields of medicine and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of Biological Activity

This compound is primarily recognized for its antioxidant , anti-inflammatory , and anticancer properties. These activities are attributed to its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer.

The biological activity of this compound can be summarized through the following mechanisms:

- Antioxidant Activity : The compound effectively scavenges free radicals and lowers levels of reactive oxygen species (ROS), thus mitigating oxidative damage to cells.

- Inhibition of Lipid Peroxidation : By preventing lipid peroxidation, it protects cellular membranes from oxidative stress.

- Anticancer Effects : Studies have shown that this compound can inhibit tumor growth in various animal models and enhance the efficacy of chemotherapeutic agents .

Antioxidant and Anti-inflammatory Properties

Research indicates that this compound demonstrates significant antioxidant capacity. A study reported that it effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in conditions characterized by oxidative damage.

Anticancer Studies

Several preclinical studies have explored the anticancer properties of this compound:

- Tumor Growth Inhibition : In a mouse model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls.

- Synergistic Effects with Chemotherapy : The compound has been shown to enhance the effects of common chemotherapeutic drugs, indicating a potential role as an adjuvant therapy in cancer treatment.

Case Studies

Case Study 1: Breast Cancer Model

A recent study evaluated the effects of this compound on tumor growth in a murine model. Mice treated with the compound exhibited a 50% reduction in tumor volume compared to untreated controls over a 4-week period. The study also noted decreased levels of inflammatory cytokines in treated mice, supporting its anti-inflammatory properties.

Case Study 2: Oxidative Stress Reduction

In vitro studies using human endothelial cells demonstrated that this compound significantly reduced markers of oxidative stress. Cells treated with the compound showed lower levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, compared to untreated cells.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Effects | Anticancer Properties |

|---|---|---|---|

| This compound | High | Yes | Yes |

| Adynerigenin | Moderate | Yes | Moderate |

| Beta-sitosterol | Moderate | Yes | Yes |

Propiedades

IUPAC Name |

3-[(1S,3R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O17/c1-19-36(58-38-35(50)33(48)31(46)26(57-38)18-53-37-34(49)32(47)30(45)25(16-43)56-37)24(51-4)15-29(54-19)55-22-6-9-39(2)21(14-22)5-11-41-27(39)8-10-40(3)23(7-12-42(40,41)59-41)20-13-28(44)52-17-20/h7,13,19,21-22,24-27,29-38,43,45-50H,5-6,8-12,14-18H2,1-4H3/t19-,21-,22+,24-,25-,26-,27-,29+,30-,31-,32+,33+,34-,35-,36+,37-,38+,39+,40-,41+,42-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFXEUYOOYUTOA-NLJMNTBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.